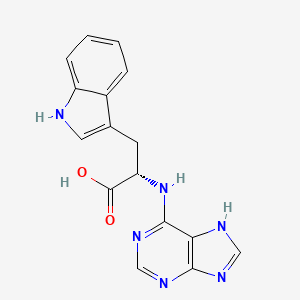

N-9H-purin-6-yl-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

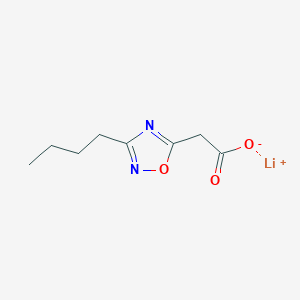

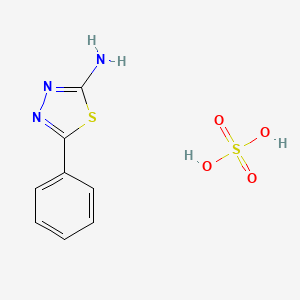

“N-9H-purin-6-yl-L-tryptophan” is a chemical compound with the CAS Number: 1173674-58-2 . Its molecular formula is C16H14N6O2 and it has a molecular weight of 322.33 . The IUPAC name for this compound is (2S)-3-(1H-indol-3-yl)-2-(9H-purin-6-ylamino)propanoic acid .

Molecular Structure Analysis

The InChI code for “N-9H-purin-6-yl-L-tryptophan” is 1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“N-9H-purin-6-yl-L-tryptophan” has a molecular weight of 322.321 and a density of 1.6±0.1 g/cm3 . Its boiling point is 809.5±65.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

N-9H-purin-6-yl-L-tryptophan: derivatives have been studied for their potential as antimycobacterial agents. These compounds have shown moderate activity against the laboratory strain of Mycobacterium tuberculosis H37Rv , with minimum inhibitory concentrations (MIC) ranging from 3.1–6.25 μg/mL . The synthesis of these purine conjugates with natural amino acids represents a promising direction in the search for novel therapeutic agents.

Antitumor Activity

Research has indicated that certain derivatives of N-9H-purin-6-yl-L-tryptophan exhibit antitumor properties. These compounds have been evaluated on cancer cell models, showing initial cytotoxic activity and the potential to induce apoptosis and decrease cell proliferation . This suggests a promising avenue for the development of new cancer treatments.

Pharmacological Applications

Purine derivatives, including those related to N-9H-purin-6-yl-L-tryptophan , have a variety of pharmacological applications. They have been reported to be highly active against viruses such as herpes, HIV, hepatitis C, and influenza . Additionally, they have shown antitumor and antimycobacterial effects, highlighting their broad therapeutic potential.

Synthesis of Dipeptides

The compound has been used in the synthesis of novel N-(purin-6-yl)dipeptides . These dipeptides, containing the terminal fragment of (S)-glutamic acid, are synthesized through routes that minimize racemization of the chiral center, which is crucial for maintaining the efficacy of the resulting compounds .

Water-soluble Prodrugs

N-9H-purin-6-yl-L-tryptophan: derivatives have been used to create water-soluble prodrugs. These prodrugs enhance the solubility and bioavailability of the parent compound, making them more effective for in vivo experiments and potential clinical applications .

Chemical Synthesis Research

The compound plays a role in chemical synthesis research, particularly in the study of stereochemical aspects. It is involved in the synthesis of purine conjugates with natural amino acids, which is a key area of research for developing new therapeutic agents .

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAZDIDTEUPDLX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-9H-purin-6-yl-L-tryptophan | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)

![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)

![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)